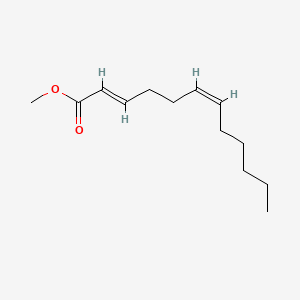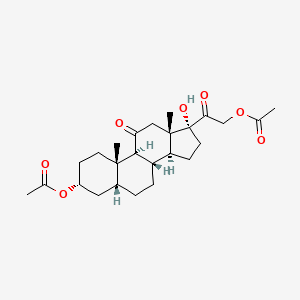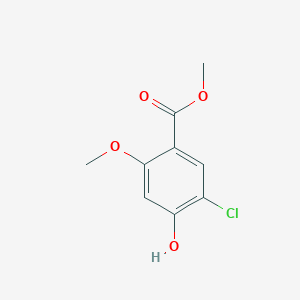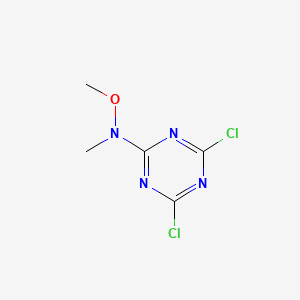
2,4,5-Trichlorophenylacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4,5-T involves the reaction between 2,4,5-Trichlorophenol and chloroacetic acid. The resulting compound exhibits herbicidal properties and was widely employed in agriculture until its phase-out .
Molecular Structure Analysis
The molecular formula of 2,4,5-T is C8H5Cl3O3 , indicating its composition of carbon, hydrogen, chlorine, and oxygen atoms. The compound’s structure features a phenyl ring with three chlorine atoms and an acetic acid functional group. The chlorinated phenyl ring contributes to its herbicidal activity .
Chemical Reactions Analysis
2,4,5-T can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. These reactions influence its stability, degradation, and transformation in the environment. For instance, hydrolysis of the ester linkage yields the corresponding acid and alcohol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Apoptosis Inhibition Studies
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been studied for its impact on apoptosis in cells. Research by Yamanoshita et al. (2001) revealed that 2,4,5-T at low concentrations inhibited DNA fragmentation induced by serum deprivation in PC12 cells, suggesting that 2,4,5-T can suppress apoptosis, which is critical for cell development and differentiation (Yamanoshita et al., 2001).
Adsorption and Degradation
Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-T on the surface of poly-o-toluidine Zr(IV) phosphate, a nano-composite used as a pesticide sensitive membrane electrode. They found that the composite material is very effective for adsorbing 2,4,5-T from aqueous solutions (Khan & Akhtar, 2011).
Biodegradation Studies
The biodegradation of 2,4,5-T has been a topic of interest due to its environmental impact. A study by Gibson and Suflita (1990) demonstrated the dehalogenation of 2,4,5-T in a methanogenic aquifer, forming various intermediates like monochlorophenoxyacetic acids and phenol. They noted that short-chain organic acids and alcohols could stimulate the dehalogenation process (Gibson & Suflita, 1990).
Environmental and Toxicological Studies
In the context of environmental and toxicological studies, 2,4,5-T has been evaluated for its safety to birds in areas treated for vegetation control. Kenaga (1975) discussed the common forms of 2,4,5-T used as herbicides and its impact on bird populations (Kenaga, 1975).
Genotoxic Effects
Grant (1979) investigated the genotoxic effects of 2,4,5-T, particularly in relation to its use as a herbicide and the presence of dioxin contaminants. They highlighted the need for further studies to understand the compound's impact on human and wildlife health (Grant, 1979).
Renal Transport Studies
Koschier and Berndt (1976) studied the effect of 2,4,5-T on renal cortical function in rats, revealing significant decreases in organic acid and base transport. This suggests that 2,4,5-T impacts renal function, influencing the transport of organic ions (Koschier & Berndt, 1976).
Teratogenic and Toxicological Effects
Courtney et al. (1970) conducted teratogenic evaluation of 2,4,5-T, finding it to be teratogenic and fetocidal in mice and rats when administered subcutaneously or orally. They observed increased incidences of cystic kidney and cleft palate in mice and rats, indicating the compound's fetotoxic properties (Courtney et al., 1970).
Mécanisme D'action
As an herbicide, 2,4,5-T disrupts plant growth by mimicking natural plant hormones (auxins). It interferes with cell division, elongation, and differentiation, leading to abnormal growth patterns and eventual plant death. The compound’s mode of action involves altering gene expression and inhibiting auxin transport .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4,5-trichlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJKKZSUHFEQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041337 | |
| Record name | 2,4,5-Trichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenylacetic acid | |
CAS RN |
2903-64-2 | |
| Record name | 2,4,5-Trichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR02861K5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea](/img/structure/B3050763.png)
![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)

